molecular formula C10H8Cl2O B13965360 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride CAS No. 99360-73-3

2-Chloro-2-phenylcyclopropane-1-carbonyl chloride

Cat. No.: B13965360
CAS No.: 99360-73-3
M. Wt: 215.07 g/mol
InChI Key: AIOUFHXEIIBQRA-UHFFFAOYSA-N
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Description

2-Chloro-2-phenylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of cyclopropane, featuring a phenyl group and a chloro substituent on the cyclopropane ring, along with a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-phenylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-phenylcyclopropane-1-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and applications in chemical synthesis .

Properties

CAS No.

99360-73-3

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

2-chloro-2-phenylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H8Cl2O/c11-9(13)8-6-10(8,12)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

AIOUFHXEIIBQRA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)Cl)C(=O)Cl

Origin of Product

United States

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